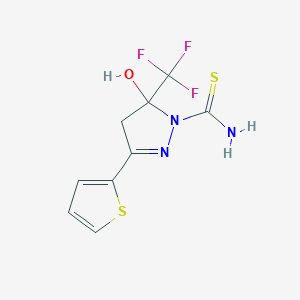

4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole

Description

4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a dihydropyrazole core substituted with a trifluoromethyl group at position 5, a hydroxyl group at position 5, a 2-thienyl moiety at position 3, and a thiocarbamoyl group at position 1. This structure combines electron-withdrawing (trifluoromethyl, thiocarbamoyl) and aromatic (2-thienyl) substituents, which influence its physicochemical and electronic properties. While the exact molecular formula is inferred as C₉H₈F₃N₃OS₂, its closest analog, 4,5-dihydro-5-hydroxy-3-methyl-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole (DS096, CAS 227209-36-5), shares a similar backbone but substitutes the 2-thienyl group with a methyl group (C₆H₈F₃N₃OS) .

Properties

IUPAC Name |

5-hydroxy-3-thiophen-2-yl-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3OS2/c10-9(11,12)8(16)4-5(6-2-1-3-18-6)14-15(8)7(13)17/h1-3,16H,4H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQAXYMMNXRKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1(C(F)(F)F)O)C(=S)N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.

Introduction of the thienyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a thienyl group, often using a palladium-catalyzed cross-coupling reaction.

Addition of the thiocarbamoyl group: This can be done by reacting the pyrazole derivative with thiocarbamoyl chloride under basic conditions.

Incorporation of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The thiocarbamoyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a thiol derivative.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrazole derivatives, including compounds similar to 4,5-dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole, which were evaluated for their antimicrobial activity against various bacterial strains. The results demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory effects. In a comparative study, certain synthesized pyrazoles exhibited up to 84% inhibition in inflammation models, comparable to standard anti-inflammatory drugs such as diclofenac . The mechanism of action often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, making these compounds promising candidates for inflammatory disease management.

Anticancer Potential

The anticancer properties of pyrazole derivatives have garnered attention in recent years. Compounds related to this compound have shown selective cytotoxicity against various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and characterizing a series of pyrazole derivatives, including those with thiocarbamoyl functionalities. The antimicrobial activity was assessed using the broth dilution method against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited significant antimicrobial activity, especially against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Activity

In another investigation, a novel series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory potential using carrageenan-induced paw edema in rats. The results indicated that some compounds showed substantial inhibition of edema formation, suggesting their utility in treating inflammatory conditions .

Case Study 3: Anticancer Activity

A recent study explored the anticancer effects of pyrazole derivatives on breast cancer cell lines. The compounds were found to inhibit cell proliferation effectively and induce apoptosis through mitochondrial pathways. These findings support the potential use of pyrazole derivatives as therapeutic agents in oncology .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Key Structural Differences:

- Position 3 Substituent: Target Compound: 2-Thienyl (C₄H₃S), an aromatic heterocycle with sulfur. DS096: Methyl (CH₃), a non-aromatic alkyl group. Compound: 4-Bromophenyl and 2-furyl substituents, introducing bromine and oxygen heteroatoms.

The sulfur atom in thienyl could participate in hydrogen bonding or dipole interactions, influencing crystal packing .

Physical Properties:

DS096 exhibits polymorphism with two distinct melting points, likely due to variations in hydrogen bonding (e.g., hydroxyl and thiocarbamoyl interactions).

Electrochemical and Functional Comparisons

- Trifluoromethyl Pyrazole Derivatives (TFMP, BTFMP) : Used as electrolyte additives in lithium-ion batteries. TFMP derivatives exhibit superior oxidation resistance due to electron-withdrawing CF₃ groups, forming stable passivation films . The target compound’s thiocarbamoyl group may further enhance film-forming ability via sulfur-mediated interactions.

- Thienyl vs.

Crystallographic and Hydrogen Bonding Analysis

- Hydrogen Bonding : The hydroxyl group in the target compound likely participates in O–H⋯N/S hydrogen bonds, as observed in similar dihydropyrazoles. DS096’s methyl group limits such interactions, whereas the thienyl group may introduce C–H⋯π or S⋯π interactions, altering packing motifs .

- Software Tools : Programs like Mercury () enable visualization of these differences, highlighting void spaces or intermolecular contacts unique to the thienyl substituent .

Biological Activity

4,5-Dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on various research findings.

- Molecular Formula : C9H8F3N3OS2

- Molecular Weight : 295.3 g/mol

- CAS Number : Not specified

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit substantial anti-inflammatory properties. In a study by Selvam et al., compounds similar to this pyrazole demonstrated inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed up to 85% inhibition at a concentration of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain pyrazole derivatives displayed significant activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance this activity .

Antitumor Potential

The antitumor activity of pyrazole derivatives has been documented in several studies. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro, suggesting potential use in cancer therapy .

Study on Anti-inflammatory Effects

In a comparative study, the compound was tested alongside known anti-inflammatory agents. It showed significant inhibition of COX enzymes, with IC50 values indicating a strong potential for treating inflammatory diseases .

Evaluation Against Bacterial Strains

A series of synthesized pyrazoles were screened for antibacterial activity. Notably, one derivative exhibited an inhibition zone comparable to standard antibiotics like ampicillin and norfloxacin, indicating its potential as a novel antimicrobial agent .

Research Findings Summary

Q & A

Q. Q1. What are the key synthetic routes for preparing 4,5-dihydro-5-hydroxy-3-(2-thienyl)-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole, and how do reaction conditions influence product purity?

A1. The compound can be synthesized via cyclocondensation of α,β-diketones with hydrazine derivatives. For example, refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol yields a dihydropyrazole intermediate, which can be dehydrated to form pyrazole derivatives . Critical parameters include:

- Solvent choice : Ethanol or DMF/EtOH mixtures are common for improved solubility and recrystallization .

- Temperature : Reflux conditions (e.g., 4 hours at ~415 K) ensure complete cyclization .

- Workup : Precipitation with water followed by recrystallization minimizes impurities .

Q. Q2. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

A2. X-ray crystallography (using SHELX software ) reveals planar dihydropyrazole rings with buckled conformations. Hydrogen bonding dominates packing:

- N–H⋯O and O–H⋯N interactions form helical chains along the b-axis in monoclinic systems .

- Hydrogen bond parameters :

Advanced Research Questions

Q. Q3. How do electronic effects of the trifluoromethyl and thienyl groups influence the compound’s reactivity in pharmacological applications?

A3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl moiety contributes to π-π stacking in target binding. Methodological approaches include:

Q. Q4. What analytical challenges arise in resolving hydrogen bonding networks, and how can graph set analysis address them?

A4. Overlapping donor/acceptor sites complicate assignment. Graph set analysis (Etter’s method ) classifies motifs into chains (C), rings (R), or self-assembled frameworks:

Q. Q5. How can computational methods predict the compound’s behavior under varying pH or solvent conditions?

A5. DFT calculations (e.g., Gaussian 16) model protonation states and tautomerism:

- pKa prediction : The hydroxy group at position 5 has a predicted pKa ~8.5, favoring deprotonation in basic media.

- Solvent effects : COSMO-RS simulations show higher stability in polar aprotic solvents (DMF > ethanol) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.